

# physicochemical properties of Bis(6-methylpyridin-2-yl)methanone

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## Compound of Interest

Compound Name: *Bis(6-methylpyridin-2-yl)methanone*

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An In-depth Technical Guide to the Physicochemical Properties of **Bis(6-methylpyridin-2-yl)methanone**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Bis(6-methylpyridin-2-yl)methanone**, a symmetrical ketone featuring two 6-methylpyridine moieties, is a compound of interest in coordination chemistry and materials science. Its structure, comprising a central carbonyl linker between two heterocyclic rings, dictates its physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems. This document provides a comprehensive overview of the core physicochemical properties of **Bis(6-methylpyridin-2-yl)methanone**, details established experimental protocols for their determination, and presents visual workflows for these methodologies. While specific experimental data for this compound is not extensively reported in the literature, this guide furnishes the necessary protocols for its empirical characterization.

## Chemical Identity and Structure

- IUPAC Name: **Bis(6-methylpyridin-2-yl)methanone**
- CAS Number: 99765-49-8[1]

- Molecular Formula: C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O<sup>[1]</sup>
- Molecular Weight: 212.25 g/mol
- Chemical Structure:

CN1C=CC(=O)N(C1)C2=CC=C(C)C=C2

## Summary of Physicochemical Properties

Quantitative experimental data for **Bis(6-methylpyridin-2-yl)methanone** is sparse in publicly available literature. The following table summarizes the key physicochemical properties and indicates where data is yet to be determined experimentally. The subsequent sections provide detailed protocols for measuring these values.

Property	Value	Method
Melting Point (°C)	Data not available	Capillary Method (Thiele Tube / Digital Apparatus)
Boiling Point (°C)	Data not available	Standard Distillation / Ebulliometer
Solubility	Data not available	Qualitative Multi-Solvent Testing
pKa (Conjugate Acid)	Data not available	Potentiometric Titration / UV-Vis Spectrophotometry
logP	Data not available	Shake-Flask Method / Reverse-Phase HPLC

## Experimental Protocols and Methodologies

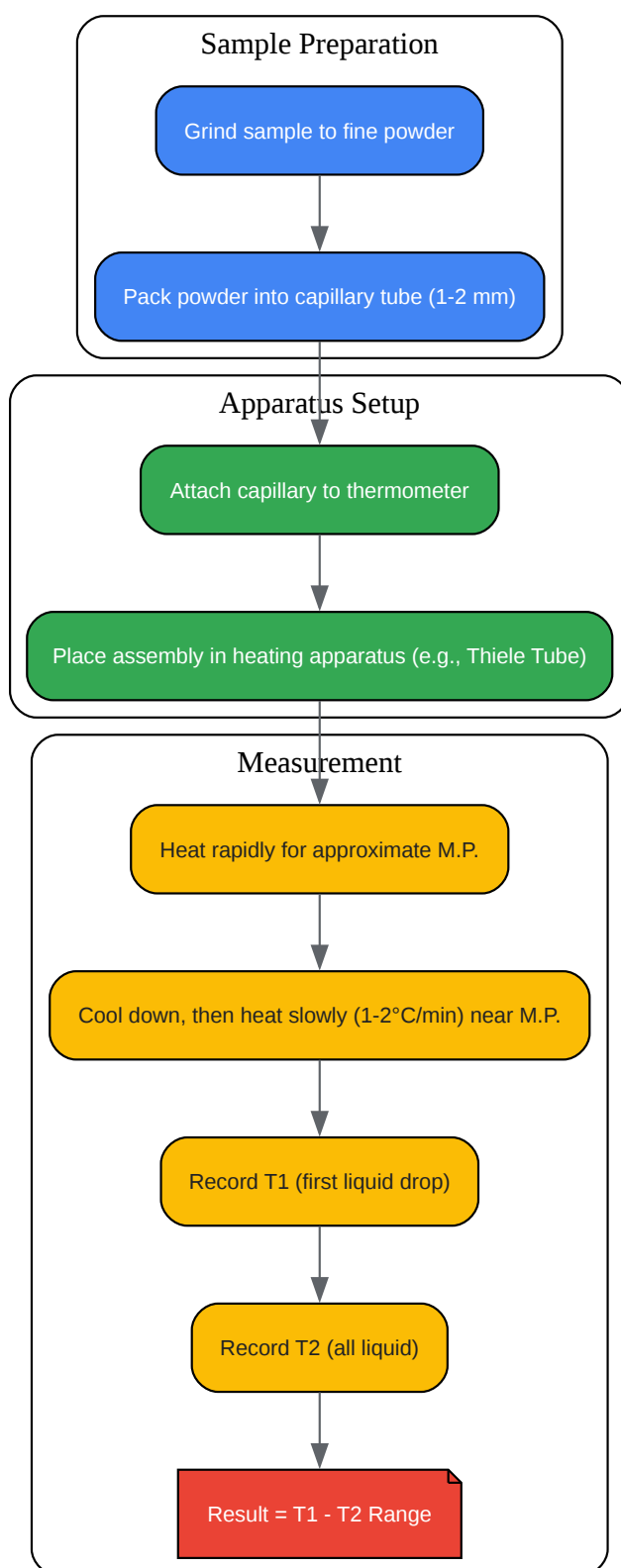
This section provides detailed experimental protocols for determining the fundamental physicochemical properties of **Bis(6-methylpyridin-2-yl)methanone**. Each protocol is accompanied by a workflow diagram generated using Graphviz for clarity.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity.<sup>[2]</sup> Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.<sup>[2][3]</sup> The capillary method is a standard technique for this determination.<sup>[3][4]</sup>

#### Protocol: Capillary Method

- Sample Preparation: Ensure the **Bis(6-methylpyridin-2-yl)methanone** sample is completely dry and finely powdered.<sup>[3]</sup>
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm.<sup>[4][5]</sup> Tap the tube gently to ensure tight packing.<sup>[5]</sup>
- Apparatus Setup:
  - Thiele Tube: Attach the capillary tube to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.<sup>[3][4]</sup> Immerse the setup in a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil).<sup>[3]</sup>
  - Digital Apparatus: Insert the capillary tube into the heating block of a melting point apparatus.<sup>[2][6]</sup>
- Heating: Heat the apparatus. For the Thiele tube, gently heat the side arm to create a convection current for uniform heating.<sup>[3]</sup>
- Initial Determination: Heat rapidly to find an approximate melting point.<sup>[2]</sup> Allow the apparatus to cool.
- Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.<sup>[3]</sup>
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).<sup>[5][6]</sup> The melting range is T1-T2.
- Replication: Repeat the accurate determination at least twice with fresh samples to ensure consistency.<sup>[2]</sup>



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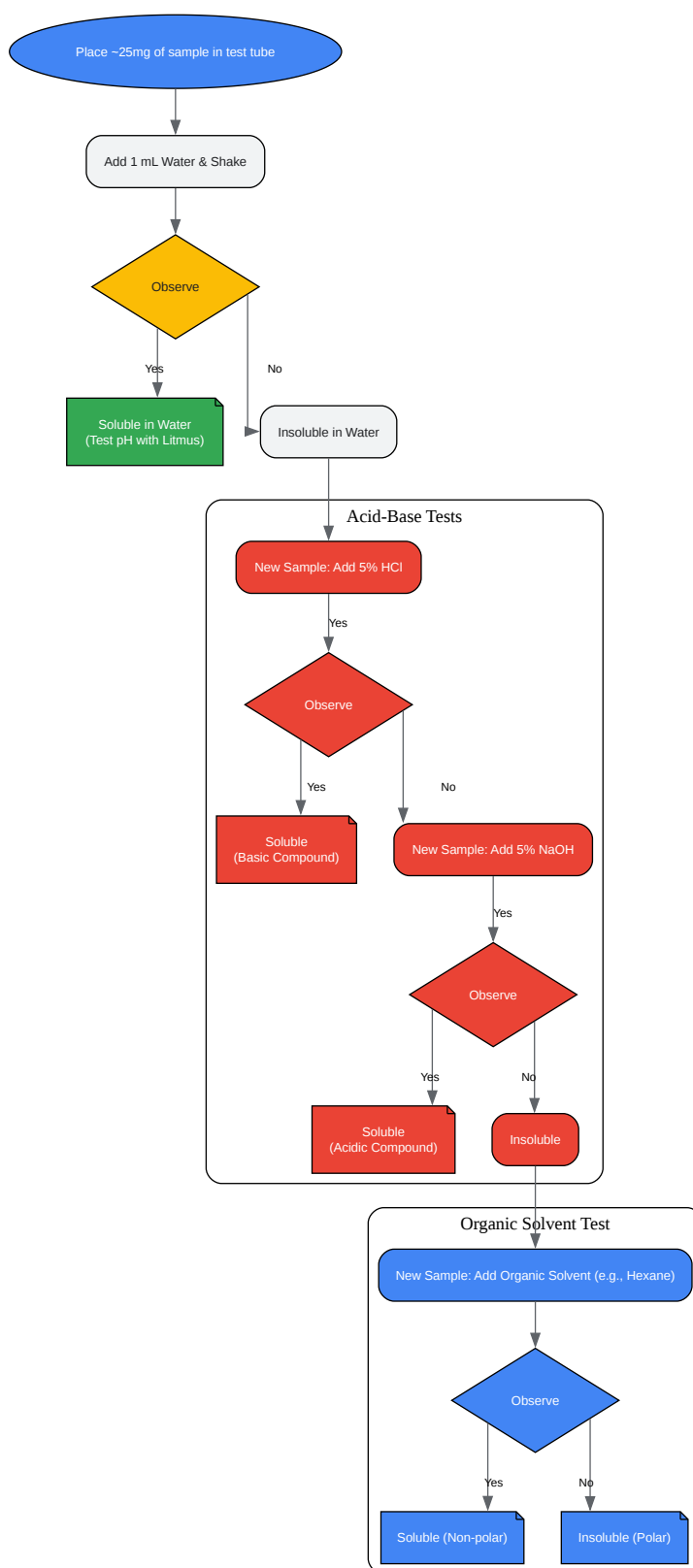
**Caption:** Workflow for Melting Point Determination.

## Solubility Determination

Solubility provides insights into the polarity and functional groups of a molecule.<sup>[7]</sup> The principle of "like dissolves like" is a useful guideline; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.<sup>[8]</sup> The basic nitrogen atoms of the pyridine rings in **Bis(6-methylpyridin-2-yl)methanone** suggest it will be soluble in acidic aqueous solutions due to the formation of a polar ionic salt.<sup>[7]</sup>

### Protocol: Qualitative Solubility Testing

- Preparation: Label a series of clean, dry test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Hexane, Ethanol).<sup>[9]</sup>
- Sample Addition: Place a small, consistent amount of the compound (approx. 25 mg or a pea-sized amount) into each test tube.<sup>[9][10]</sup>
- Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding test tube.<sup>[8][10]</sup>
- Mixing: Vigorously shake or stir the mixture for 60 seconds.<sup>[8]</sup>
- Observation: Observe if the compound dissolves completely. If it does, it is classified as "soluble." If it remains undissolved or forms a separate phase, it is "insoluble."<sup>[8][10]</sup> Partial solubility should also be noted.
- pH Test (if water-soluble): If the compound is soluble in water, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.<sup>[9][11]</sup>
- Systematic Testing: Repeat steps 3-5 for each of the other solvents in a logical sequence. A common approach is to test water first. If insoluble, then test 5% HCl and 5% NaOH to check for basic and acidic functional groups, respectively.<sup>[10][11]</sup> Finally, test organic solvents.
- Record Results: Record all observations in a table to classify the compound's solubility profile.



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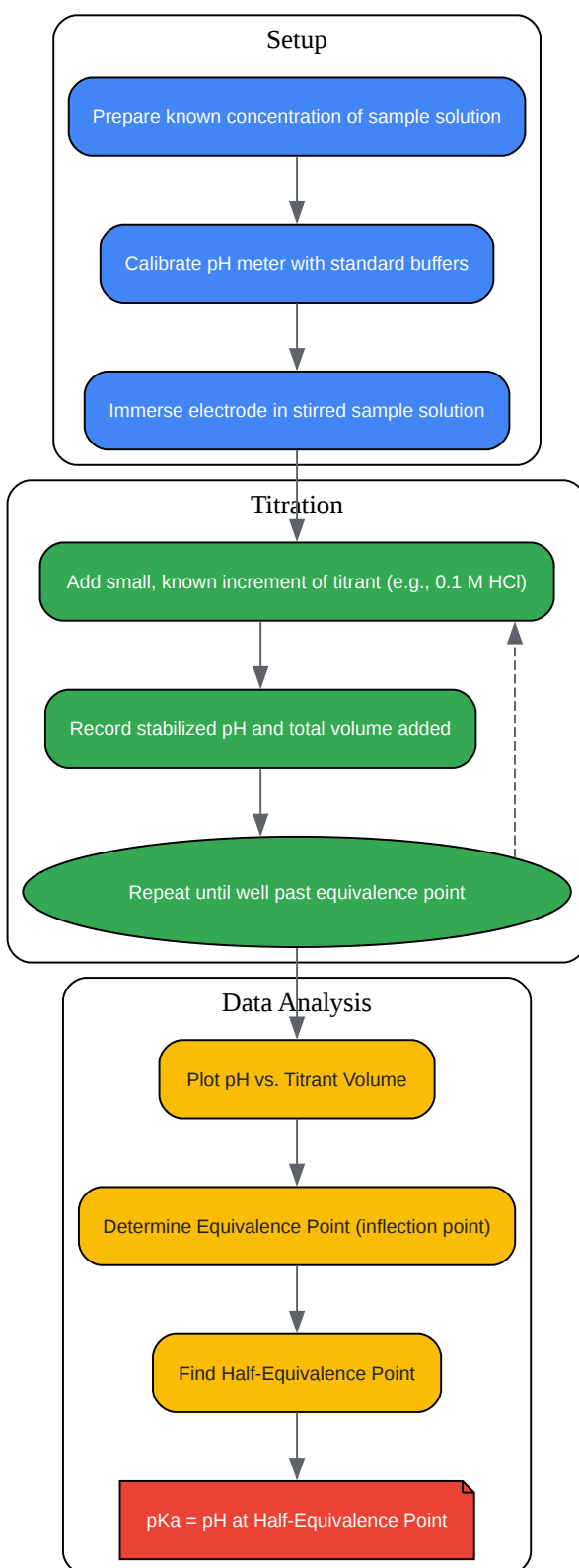
**Caption:** Workflow for Qualitative Solubility Testing.

## pKa Determination

The pKa is the negative logarithm of the acid dissociation constant ( $K_a$ ) and indicates the strength of an acid.<sup>[12]</sup> For a basic compound like **Bis(6-methylpyridin-2-yl)methanone**, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate and common method for this measurement.<sup>[13]</sup>

### Protocol: Potentiometric Titration

- **Solution Preparation:** Accurately prepare a solution of the compound in deionized, carbonate-free water at a known concentration (e.g., 0.01 M).<sup>[12][13]</sup> If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be specific to that solvent mixture.<sup>[13]</sup>
- **Apparatus Setup:** Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
- **Titration:** Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
- **Data Collection:** Add the titrant in small, precise increments (e.g., 0.1 mL) to the sample solution. After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.<sup>[13]</sup>
- **Endpoint Determination:** Continue the titration well past the equivalence point (the point of fastest pH change).
- **Data Analysis:**
  - Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
  - The equivalence point is the inflection point of the curve.
  - The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).
  - Alternatively, the first derivative of the plot ( $\Delta\text{pH}/\Delta V$  vs.  $V$ ) can be used to accurately determine the equivalence point.



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**Caption:** Workflow for pKa Determination by Potentiometric Titration.



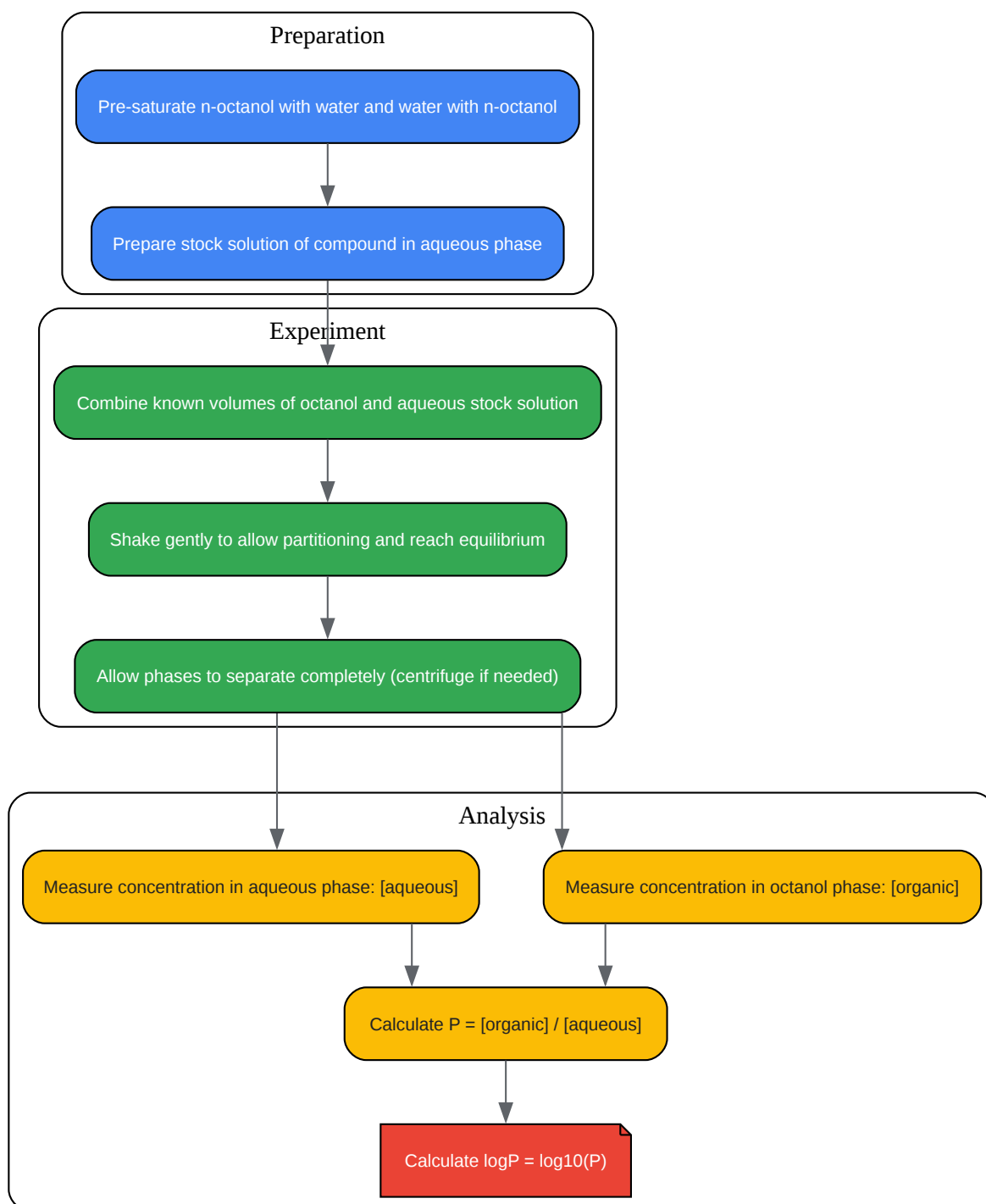
## Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium.<sup>[14]</sup> It is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the gold standard for experimental logP determination.<sup>[15]</sup>

### Protocol: Shake-Flask Method

- **Solvent Preparation:** Pre-saturate n-octanol with water and, separately, water (typically a buffer solution like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.<sup>[15][16]</sup>
- **Sample Preparation:** Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- **Partitioning:** In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution (e.g., a 1:1 volume ratio).<sup>[16]</sup>
- **Equilibration:** Shake the mixture gently but thoroughly for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.<sup>[15]</sup> Avoid vigorous shaking that can cause emulsions.<sup>[17]</sup>
- **Phase Separation:** Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to break up any emulsions.
- **Concentration Measurement:** Carefully withdraw a sample from each phase. Measure the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using the chosen analytical method.<sup>[17]</sup>
- **Calculation:**
  - Calculate the partition coefficient,  $P = [\text{organic}] / [\text{aqueous}]$ .<sup>[14]</sup>

- Calculate  $\log P = \log_{10}(P)$ .[\[14\]](#)
- Replication: Perform the experiment in triplicate to ensure the result is reproducible.



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**Caption:** Workflow for logP Determination by Shake-Flask Method.

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